molecular formula C8H7NO3 B14843644 4-Acetyl-3-hydroxypyridine-2-carbaldehyde

4-Acetyl-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14843644
M. Wt: 165.15 g/mol
InChI Key: XZXCSHPQVQNTJE-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The exact details of industrial processes are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-acetyl-3-pyridinecarboxylic acid, while reduction of the aldehyde group can produce 4-acetyl-3-hydroxypyridine-2-methanol .

Scientific Research Applications

4-Acetyl-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can influence biological pathways and processes, making it a valuable compound for studying enzyme inhibition, receptor binding, and other biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxaldehyde: Lacks the acetyl and hydroxyl groups, making it less versatile in certain reactions.

    Pyridine-3-carboxaldehyde: Similar structure but with different functional group positions, leading to different reactivity and applications.

    Pyridine-4-carboxaldehyde: Another isomer with distinct chemical properties and uses.

Uniqueness

4-Acetyl-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of three functional groups in specific positions on the pyridine ring. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-acetyl-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)6-2-3-9-7(4-10)8(6)12/h2-4,12H,1H3

InChI Key

XZXCSHPQVQNTJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)C=O)O

Origin of Product

United States

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